

An In-depth Technical Guide to 2-Bromo- α -ergocryptine (Bromocriptine)

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Compound of Interest

Compound Name: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B1298988

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Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature. This guide focuses on the well-characterized compound 2-Bromo- α -ergocryptine, commonly known as Bromocriptine, which is frequently associated with similar CAS numbers and pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-1.

Introduction

2-Bromo- α -ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the management of various endocrine and neurological disorders. This technical guide provides a comprehensive overview of its properties, mechanism of action, therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

Bromocriptine is a complex molecule with specific physicochemical characteristics that influence its formulation and biological activity. The data presented here pertains to Bromocriptine Mesylate.

Property	Value	Reference
IUPAC Name	(5' α)-2-Bromo-12'-hydroxy-2'- (1-methylethyl)-5'-(2- methylpropyl)ergotaman- 3',6',18-trione monomethanesulfonate	[1]
CAS Number	22260-51-1 (Mesylate Salt)	[2] [3]
Molecular Formula	C ₃₂ H ₄₀ BrN ₅ O ₅ · CH ₄ SO ₃	[2] [3]
Molecular Weight	750.70 g/mol	[2] [3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	192 - 196 °C	[1]
Solubility	Water: Practically insoluble Methanol: Freely soluble Ethanol: Soluble DMSO: Soluble to 100 mM Dimethylformamide (DMF): ~30 mg/mL	[1] [1] [1] [3] [5]
pKa	4.9 (in water at 25 °C)	[1]
Optical Activity	[α]D +95° to +105° (c=1 in methanol:dichloromethane 1:1)	[4]

Pharmacological Profile

Mechanism of Action

Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D₂ receptors and a partial agonist/antagonist at D₁ receptors.[\[6\]](#) It also interacts with other monoaminergic receptors, which contributes to its therapeutic effects and side effect profile.

Receptor Binding Affinity

The following table summarizes the binding affinities of Bromocriptine for various receptors.

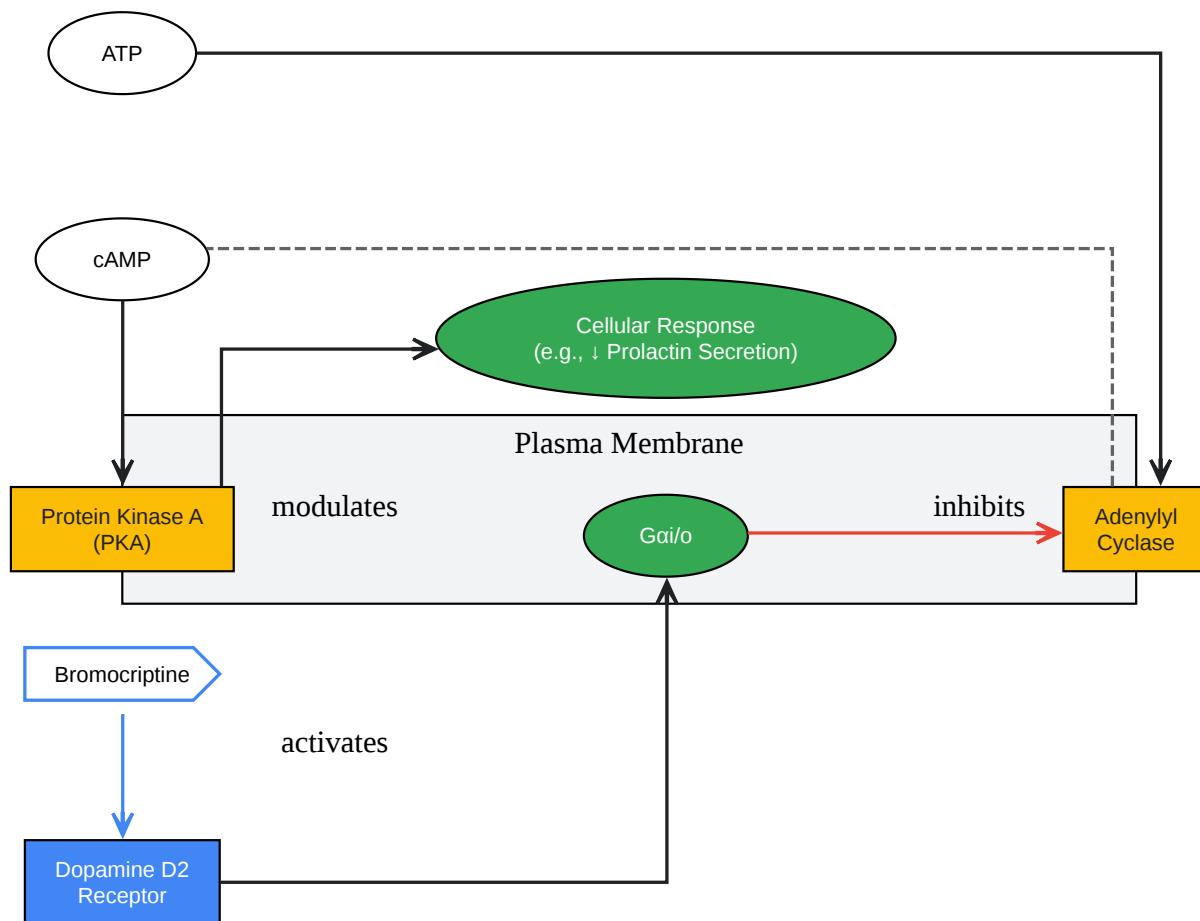
Receptor Subtype	Binding Affinity (Ki, nM)
Dopamine D2	12.2
Dopamine D3	12.2
Dopamine D1	1,659
Serotonin 5-HT1A	12.9
Serotonin 5-HT1D	10.7
α1-Adrenergic	1.12 - 4.17

Source: Cayman Chemical Product Information[2]

Signaling Pathways

Dopamine D2 Receptor Signaling

Bromocriptine's agonism at D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors.

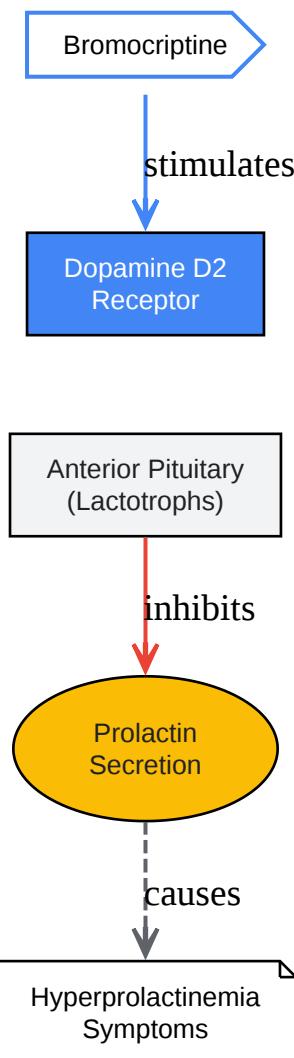


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Dopamine D2 Receptor Signaling Pathway

Regulation of Prolactin Secretion

In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion. Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to reduced prolactin synthesis and release.



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Inhibition of Prolactin Secretion

Therapeutic Uses

Bromocriptine is indicated for the treatment of a variety of medical conditions:

- Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility, and hypogonadism.[7][8]
- Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]
- Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone levels.[7][8]

- Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like stiffness, tremors, and poor muscle control.[7][8]
- Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to diet and exercise to improve glycemic control.[7]

Experimental Protocols

Quantification of Bromocriptine in Human Plasma by HPLC-UV

This protocol describes a validated method for the determination of bromocriptine in human plasma.[6]

6.1.1. Materials and Reagents

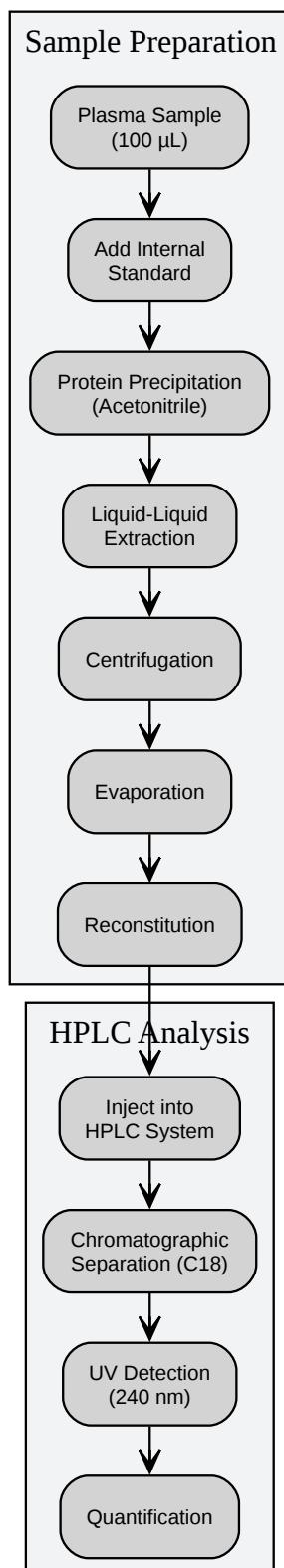
- Bromocriptine Mesylate Reference Standard
- Droperidol (Internal Standard)
- HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform
- Trifluoroacetic Acid (TFA)
- Deionized Water
- Human Plasma with EDTA

6.1.2. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Isocratic mixture of 0.1% TFA in water, methanol, and acetonitrile (e.g., 45:27.5:27.5, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection	UV at 240 nm
Column Temperature	Ambient

6.1.3. Sample Preparation

- To 100 μ L of plasma, add 100 μ L of internal standard solution (Droperidol in methanol).
- Add 200 μ L of acetonitrile to precipitate proteins. Vortex for 30 seconds.
- Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]
- Centrifuge at 3950 x g for 10 minutes.[6]
- Transfer the upper organic phase to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

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HPLC Analysis Workflow

In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)

This assay measures the ability of a test compound to inhibit cAMP production following the activation of Gαi/o-coupled D2 receptors.[\[10\]](#)

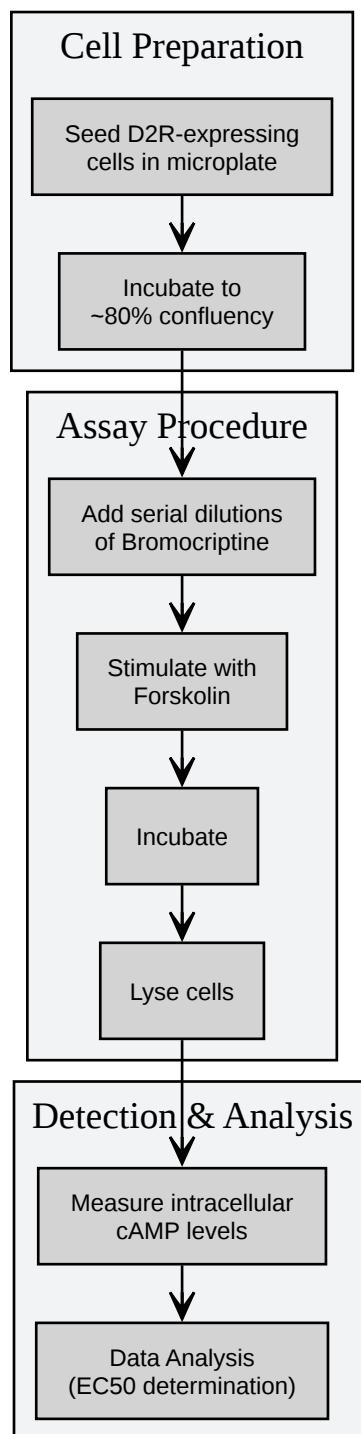
6.2.1. Materials and Reagents

- CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.
- Standard cell culture medium (e.g., DMEM/F-12) with supplements.
- Assay buffer.
- Forskolin (adenylyl cyclase activator).
- cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).

6.2.2. Protocol

- Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluence on the day of the assay.
- Compound Preparation: Prepare serial dilutions of Bromocriptine.
- Cell Treatment:
 - Remove culture medium and wash cells.
 - Add assay buffer containing various concentrations of Bromocriptine.
 - Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
 - Add a fixed concentration of forskolin to stimulate cAMP production and incubate.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP kit protocol.

- Measure intracellular cAMP levels using the detection kit.
- Data Analysis:
 - Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.
 - Use non-linear regression to fit a dose-response curve and determine the EC50 value.

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cAMP Inhibition Assay Workflow

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i) of Bromocriptine.[\[11\]](#)

6.3.1. Materials and Reagents

- Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3 receptor.
- Radioligand (e.g., $[^3\text{H}]\text{-Spiperone}$).
- Unlabeled Bromocriptine.
- Assay buffer (e.g., Tris-HCl with cofactors).
- Non-specific binding control (e.g., 10 μM Haloperidol).
- Glass fiber filters.
- Scintillation counter and fluid.

6.3.2. Protocol

- Reaction Setup: In a 96-well plate, combine:
 - Cell membranes.
 - A fixed concentration of the radioligand.
 - Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for total binding) or non-specific binding control.
- Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification:
 - Place filters in scintillation vials with scintillation fluid.
 - Quantify radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ (concentration of Bromocriptine that inhibits 50% of specific binding) from the competition curve.
 - Convert the IC₅₀ to the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Conclusion

2-Bromo- α -ergocryptine (Bromocriptine) is a well-established dopamine D₂ receptor agonist with significant therapeutic applications. Its multifaceted pharmacological profile makes it a valuable tool in the treatment of various endocrine and neurological disorders. The detailed methodologies provided in this guide offer a framework for researchers to further investigate its properties and potential applications.

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